molecular formula C8H6O2 B049619 Isophthalaldehyde CAS No. 626-19-7

Isophthalaldehyde

Cat. No.: B049619
CAS No.: 626-19-7
M. Wt: 134.13 g/mol
InChI Key: IZALUMVGBVKPJD-UHFFFAOYSA-N
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Description

Isophthalaldehyde, also known as 1,3-benzenedicarboxaldehyde, is an organic compound with the molecular formula C8H6O2. It is one of the three isomers of benzene dicarbaldehyde, a reduced analog of phthalic acid. This compound appears as a colorless solid, although commercial samples often have a yellowish tint . This compound is primarily used in the synthesis of polymers and coordination complexes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Isophthalaldehyde can be synthesized through several methods:

Industrial Production Methods: The industrial production of this compound typically involves the catalytic oxidation of m-xylene, which offers high yield and purity while minimizing waste and pollution .

Chemical Reactions Analysis

Isophthalaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Isophthalaldehyde has diverse applications in scientific research:

Comparison with Similar Compounds

Isophthalaldehyde is one of three isomers of benzene dicarbaldehyde. The other two isomers are:

Uniqueness: this compound’s unique position of the formyl groups (1,3-positions) allows for the formation of specific Schiff bases and coordination complexes that are not possible with the other isomers. This makes it particularly valuable in the synthesis of specialized polymers and materials .

Properties

IUPAC Name

benzene-1,3-dicarbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H6O2/c9-5-7-2-1-3-8(4-7)6-10/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZALUMVGBVKPJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30870718
Record name 1,3-Benzenedicarboxaldehyde
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Molecular Weight

134.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Boiling Point

246 °C
Record name Isophthalaldehyde
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Solubility

Slightly soluble in water, Slightly soluble in ethyl ether, chloroform; very soluble in ethanol; soluble in acetone, benzene
Record name Isophthalaldehyde
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Color/Form

Needles from dilute alcohol

CAS No.

626-19-7, 30025-33-3
Record name 1,3-Benzenedicarboxaldehyde
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Record name Isophthalaldehyde
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Record name Benzenedicarboxaldehyde
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Record name Isophthalaldehyde
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Record name Isophthalaldehyde
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Record name ISO-PHTHALALDEHYDE
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Melting Point

89 °C
Record name Isophthalaldehyde
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8459
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of isophthalaldehyde?

A1: this compound is represented by the molecular formula C8H6O2 and has a molecular weight of 134.13 g/mol.

Q2: What spectroscopic techniques are commonly employed to characterize this compound?

A2: Researchers utilize a combination of spectroscopic methods for comprehensive characterization, including Infrared (IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 13C), and Mass Spectrometry (MS). [, , , , , , ]

Q3: What solvents are commonly used for reactions involving this compound?

A3: this compound exhibits solubility in a range of organic solvents, including methanol, ethanol, dichloromethane, and N,N-dimethylacetamide, facilitating its use in diverse synthetic transformations. [, , , , ]

Q4: How does the stability of this compound in solution vary?

A4: While generally stable in common organic solvents, this compound's stability in aqueous solutions can be influenced by pH. Under strongly alkaline conditions, it undergoes a reversible reaction with hydroxide ions to form a geminal diol anion. []

Q5: Can this compound be polymerized?

A5: Yes, this compound can be polymerized through various methods. For example, it undergoes a Tishchenko reaction in the presence of ethylmagnesium bromide-(−)-sparteine complex and aluminum alkoxides to yield polyesters. []

Q6: What role does this compound play in the synthesis of covalent organic frameworks (COFs)?

A6: this compound serves as a key building block in the construction of COFs. Its condensation with linear hydrazine linkers, under solvothermal or microwave heating conditions, affords porous 2D COFs with distinct pore structures. []

Q7: How is computational chemistry employed in research on this compound and its derivatives?

A7: Computational techniques, such as Density Functional Theory (DFT) calculations and molecular mechanics simulations, provide valuable insights into the structural, electronic, and energetic properties of this compound-derived compounds. These methods aid in understanding reaction mechanisms, predicting spectroscopic data, and designing novel materials. [, , ]

Q8: How do structural modifications of this compound impact the properties of its derivatives?

A8: Introducing substituents onto the aromatic ring of this compound significantly influences the reactivity and properties of the resulting compounds. For instance, incorporating electron-donating or electron-withdrawing groups alters the electronic distribution, impacting their coordination chemistry and biological activity. [, , ]

Q9: What analytical techniques are used to monitor the reactions involving this compound?

A9: Researchers employ a combination of techniques to monitor reactions involving this compound, including thin-layer chromatography (TLC), gas chromatography (GC), and high-performance liquid chromatography (HPLC). [, , ]

Q10: How is the purity of this compound and its derivatives assessed?

A10: Purity assessment of this compound and its derivatives commonly involves techniques like melting point determination, elemental analysis, and spectroscopic methods such as NMR and MS. [, , ]

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